![molecular formula C23H23N5O6S B2776861 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate CAS No. 1351649-73-4](/img/structure/B2776861.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate is a useful research compound. Its molecular formula is C23H23N5O6S and its molecular weight is 497.53. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate , with CAS number 1351635-23-8, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O5S, with a molecular weight of 430.5 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antiviral properties.
Anticancer Activity
Research has indicated that compounds containing benzimidazole structures exhibit significant anticancer properties. A study on various 1H-benzimidazole derivatives revealed that these compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Target Enzyme | IC50 (µM) | Cell Line |
---|---|---|---|
BBZ 11a | Hu Topo I | 5.2 | MCF-7 |
BBZ 12b | Hu Topo I | 4.8 | HeLa |
BBZ 12a | Hu Topo I | 6.0 | A549 |
Antiviral Activity
The compound's structural similarity to other benzimidazole derivatives suggests potential antiviral activity. For instance, derivatives have shown efficacy against the hepatitis C virus (HCV), indicating that further exploration could reveal similar properties for this compound .
Antifungal and Anthelmintic Activities
Benzimidazole derivatives are also noted for their antifungal and antihelmintic activities. A study demonstrated that certain derivatives effectively inhibited fungal growth in various strains, suggesting that this compound might share these properties .
Table 2: Antifungal Activity of Related Compounds
Compound | Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 12 µg/mL |
Compound B | Aspergillus niger | 10 µg/mL |
Compound C | Fusarium solani | 15 µg/mL |
The biological activity of This compound may be attributed to its interaction with nucleic acids and enzymes involved in cellular processes. The benzimidazole core is known to intercalate DNA, affecting replication and transcription processes, which is a common mechanism among anticancer agents .
Case Studies
Recent studies have evaluated the biological effects of similar compounds in vivo and in vitro:
- Case Study on Hepatitis C Virus : A derivative was tested against HCV in cell cultures, showing promising results in reducing viral load by over 70% at optimal concentrations.
- Antitumor Efficacy : In animal models, a related benzimidazole compound demonstrated significant tumor reduction when administered alongside standard chemotherapy agents.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, primarily due to the presence of the benzimidazole and piperazine moieties. Key pharmacological applications include:
- Anticancer Activity : Compounds containing benzimidazole derivatives have shown promise as anticancer agents. The interaction of the benzimidazole moiety with DNA can inhibit cancer cell proliferation by disrupting essential cellular functions. Recent studies have highlighted that derivatives similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The incorporation of piperazine and benzimidazole structures has been linked to enhanced antimicrobial activity. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Benzimidazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this oxalate have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group in the benzo[d]oxazole-thioether moiety is susceptible to oxidation.
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Mechanism : Sulfur undergoes nucleophilic attack by peroxide, forming sulfoxide via a three-membered cyclic transition state. Further oxidation yields sulfone. Stereoselectivity with mCPBA arises from chiral induction at sulfur .
Substitution Reactions
The piperazine nitrogen and benzimidazole NH sites are reactive toward electrophiles.
N-Alkylation of Piperazine
Electrophile | Base | Solvent | Product | Yield | Reference |
---|---|---|---|---|---|
CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C | Quaternary ammonium salt | 70% | |
Benzyl chloride | Et<sub>3</sub>N | THF, reflux | N-Benzyl-piperazine derivative | 65% |
Benzimidazole NH Functionalization
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CH<sub>3</sub>COCl | Pyridine, 0°C | N-Acetylated benzimidazole | 85% | |
Tosyl chloride | NaOH (aq.), RT | N-Tosylated derivative | 73% |
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Key Insight : Piperazine exhibits higher nucleophilicity than benzimidazole NH, enabling selective alkylation .
Hydrolysis of Benzo[d]oxazole-Thioether
The benzo[d]oxazole ring undergoes acid- or base-catalyzed hydrolysis.
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Pathway : Protonation at the oxazole oxygen weakens C–O bonds, leading to ring opening and formation of thiol intermediates .
Condensation and Cyclization
The benzimidazole core forms via cyclocondensation, as demonstrated in analogous systems :
Oxalate Counterion Reactivity
The oxalate ion dissociates in polar solvents (e.g., H<sub>2</sub>O, DMSO), leaving the free base. Under basic conditions, it participates in:
Q & A
Q. Basic: What are the key synthetic methodologies for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step procedures:
- Step 1 : Condensation of benzoimidazole derivatives with piperazine intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DCM) .
- Step 2 : Introduction of the benzo[d]oxazole-thioether moiety via nucleophilic substitution, often requiring catalysts like triethylamine or DBU to enhance reactivity .
- Final Step : Salt formation with oxalic acid to improve crystallinity and stability .
Yield Optimization Strategies :
- Use of microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol/water mixtures .
Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and oxalate counterion protons (δ 4.0–4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]+ ion at m/z 558.18 for related analogs) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C: 58.15%, H: 4.88%, N: 22.60%) .
Methodological Approach :
- Core Modifications : Vary substituents on the benzoimidazole (e.g., electron-withdrawing groups at position 5) and benzo[d]oxazole (e.g., halogen substitutions) to assess bioactivity shifts .
- Piperazine Linker Optimization : Test alkyl vs. aryl spacers to evaluate flexibility and target binding .
- In Silico Screening : Use Molinspiration or SwissADME to predict drug-likeness (e.g., Lipinski parameters: MW <500, TPSA <140 Ų) .
Data Contradiction Resolution :
- Compare bioassay results under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. Advanced: How can researchers address discrepancies in biological activity data across studies?
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Solubility Issues : Use DMSO concentrations <0.1% or formulate as oxalate salt to enhance aqueous stability .
Mitigation Strategies :
- Validate results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Replicate studies with independently synthesized batches to confirm reproducibility .
Q. Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Key Approaches :
- Salt Selection : Oxalate salt improves solubility but may require co-solvents (e.g., PEG-400) for IV administration .
- Prodrug Design : Introduce ester groups at the ethanone moiety to enhance membrane permeability .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify CYP450-mediated degradation hotspots .
Example Optimization Table :
Parameter | Strategy | Outcome (Example) | Reference |
---|---|---|---|
Solubility | Oxalate salt + PEG-400 | >5 mg/mL in PBS (pH 7.4) | |
Half-life | Deuterated analogs | t₁/₂ increased from 2h to 4.5h |
Q. Advanced: How can researchers resolve spectral ambiguities in NMR characterization?
Common Challenges :
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to differentiate aromatic and aliphatic protons .
- Dynamic Exchange : For piperazine protons, acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) .
Case Study :
- In related compounds, δ 3.45 ppm (piperazine) splits into two distinct triplets at 60°C, confirming conformational flexibility .
Q. Advanced: What in vitro models are appropriate for evaluating target engagement?
Recommended Models :
- Kinase Inhibition : Use HTRF-based assays for EGFR or PI3K activity .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus or C. albicans .
Data Interpretation :
- Correlate IC₅₀ values with cellular uptake (measured via LC-MS) to distinguish potency from permeability limitations .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S.C2H2O4/c27-20(14-29-21-24-17-7-3-4-8-18(17)28-21)26-11-9-25(10-12-26)13-19-22-15-5-1-2-6-16(15)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHODANMYQSPXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5O4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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